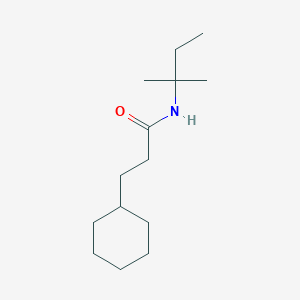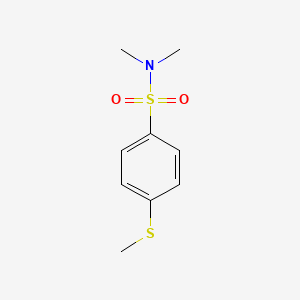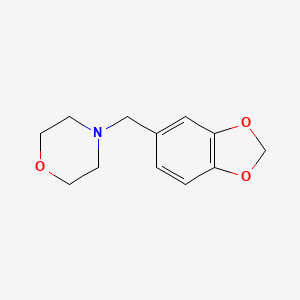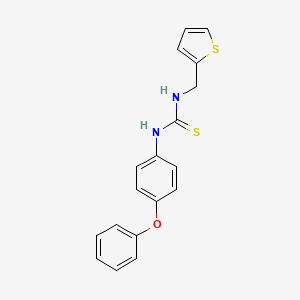![molecular formula C19H23N3O3 B5815930 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide, commonly known as FGIN-1-27, is a synthetic compound that has shown promising results in various scientific research applications. It belongs to the class of N-substituted piperazines and is a potent antagonist of the dopamine D3 receptor. FGIN-1-27 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
FGIN-1-27 acts as a potent antagonist of the dopamine D3 receptor. The dopamine D3 receptor is involved in the regulation of reward and motivation pathways in the brain. By blocking the dopamine D3 receptor, FGIN-1-27 can modulate the activity of these pathways, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have various biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction. FGIN-1-27 has also been shown to have antidepressant effects in animal models of depression. Additionally, FGIN-1-27 has been shown to improve cognitive function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of FGIN-1-27 is its high affinity for the dopamine D3 receptor, which makes it a potent tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of FGIN-1-27 is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of FGIN-1-27. One potential direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to develop more selective dopamine D3 receptor antagonists that can reduce the potential off-target effects of FGIN-1-27. Additionally, further studies are needed to understand the long-term effects of FGIN-1-27 on the brain and behavior.
Synthesis Methods
The synthesis of FGIN-1-27 involves the reaction of 1-(2-furanyl)-2-nitroethylene with 4-(2-chloroethyl)-1-piperazinecarboxylic acid isobutylamide in the presence of a reducing agent such as palladium-carbon. The resulting compound is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
FGIN-1-27 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical regions of the brain. FGIN-1-27 has been studied for its potential use in the treatment of addiction, depression, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)19(24)22-11-9-21(10-12-22)16-7-4-3-6-15(16)20-18(23)17-8-5-13-25-17/h3-8,13-14H,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPSKJFPEIHVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)



![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)


![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)


![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5815961.png)